

Technical Support Center: Troubleshooting a Failed TAM Panel System Performance Check

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed system performance checks for Tumor-Associated Macrophage (TAM) panels, which are often analyzed using multiplex immunoassay technologies like flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is a system performance check and why is it crucial for my TAM panel analysis?

A system performance check is a standardized procedure to verify that your instrument (e.g., a flow cytometer) is functioning correctly before acquiring experimental data. It uses standardized beads or reagents to assess key parameters like laser alignment, fluidics stability, and detector performance.^{[1][2][3]} A successful check ensures that any variability observed in your TAM panel results is due to biological differences in your samples, not instrument malfunction, thus ensuring the accuracy and reproducibility of your data.^[3]

Q2: My system performance check failed. What are the immediate steps I should take?

If a performance check fails, do not proceed with running your experimental samples. The immediate steps are:

- Review the Protocol: Carefully re-read the performance check protocol to ensure no steps were missed or performed incorrectly.^[4]

- **Check Reagents:** Verify that you are using the correct, unexpired, and properly stored performance check reagents.
- **Inspect the Instrument:** Look for obvious issues like pinched tubing, incorrect plate placement, or visible leaks in the fluidics system.[\[5\]](#)
- **Re-run the Check:** Prepare fresh reagents and repeat the performance check. If it fails again, proceed to the detailed troubleshooting guide below.

Q3: What are common causes for weak signal or high background during a performance check?

- **Weak Signal:** This can be due to degraded reagents (e.g., expired beads or fluorophores), insufficient warm-up time for lasers, or misalignment of the optics.[\[6\]](#)[\[7\]](#)[\[8\]](#) In some cases, a blocked fluidic pathway can reduce the number of events acquired, leading to a perceived weak signal.
- **High Background:** This may be caused by contaminated sheath fluid, old or contaminated reagents, or light leaks into the flow cell.[\[7\]](#) Reviewing reagent preparation and ensuring a clean fluidics system are key troubleshooting steps.[\[4\]](#)

Q4: I'm seeing a high Coefficient of Variation (%CV) in my performance check. What does this indicate?

A high %CV (typically >20%) indicates inconsistency and variability in the measurement.[\[9\]](#)[\[10\]](#)
Common causes include:

- **Fluidics Instability:** Air bubbles in the system or a partial clog can cause inconsistent flow rates.[\[9\]](#)
- **Pipetting Errors:** Inconsistent mixing or pipetting of reagents can lead to variability.[\[10\]](#)[\[11\]](#)
- **Instrument Issues:** Fluctuations in laser power or detector voltage can increase variability.[\[12\]](#) It is recommended to monitor instrument performance over time using Levey-Jennings plots to identify trends before they become major issues.[\[1\]](#)[\[2\]](#)

Q5: How do I troubleshoot potential spectral overlap or compensation issues highlighted by a performance check?

While a basic performance check primarily assesses instrument health, significant failures can hint at underlying issues that would affect compensation. If you suspect problems:

- **Use Single-Stain Controls:** Ensure you are using bright, single-positive compensation controls for each fluorophore in your TAM panel.
- **Check Detector Voltages:** Ensure photomultiplier tube (PMT) voltages are set within the linear range for each detector.[\[1\]](#)
- **Panel Design:** Re-evaluate your panel design to minimize spectral overlap between adjacent fluorophores. Avoid pairing dimly expressed markers with dim fluorophores.[\[13\]](#)

Troubleshooting Guides and Protocols

Table 1: Key Performance Check Parameters & Acceptance Criteria

This table outlines typical parameters assessed during a flow cytometer system performance check using standardized beads. Acceptance criteria can vary by instrument and manufacturer.

Parameter	Common Metric	Typical Acceptance Criteria	Potential Failure Indication
Laser Alignment	Bead Peak Position (Channel #)	Within a predefined target range provided by the manufacturer.	A significant shift in the peak channel suggests laser or optical misalignment.
Detector Performance	Robust Standard Deviation of the Peak (rSD) or %CV	Typically < 3.0% for primary parameters.	High %CV suggests unstable laser output, fluidics, or electronics. [14]
Fluidics Stability	Event Rate over Time	Stable event rate (e.g., within $\pm 10\%$ of the target rate).	Fluctuating event rate points to clogs, leaks, or air bubbles.
Signal Resolution	Peak-to-Valley Ratio (for multi-peak beads)	Above a manufacturer-specified minimum value.	Poor resolution indicates issues with optical focus or fluidics.

Protocol: Standard System Performance Check (Flow Cytometer)

This protocol provides a generalized workflow. Always refer to your specific instrument and reagent manufacturer's instructions.

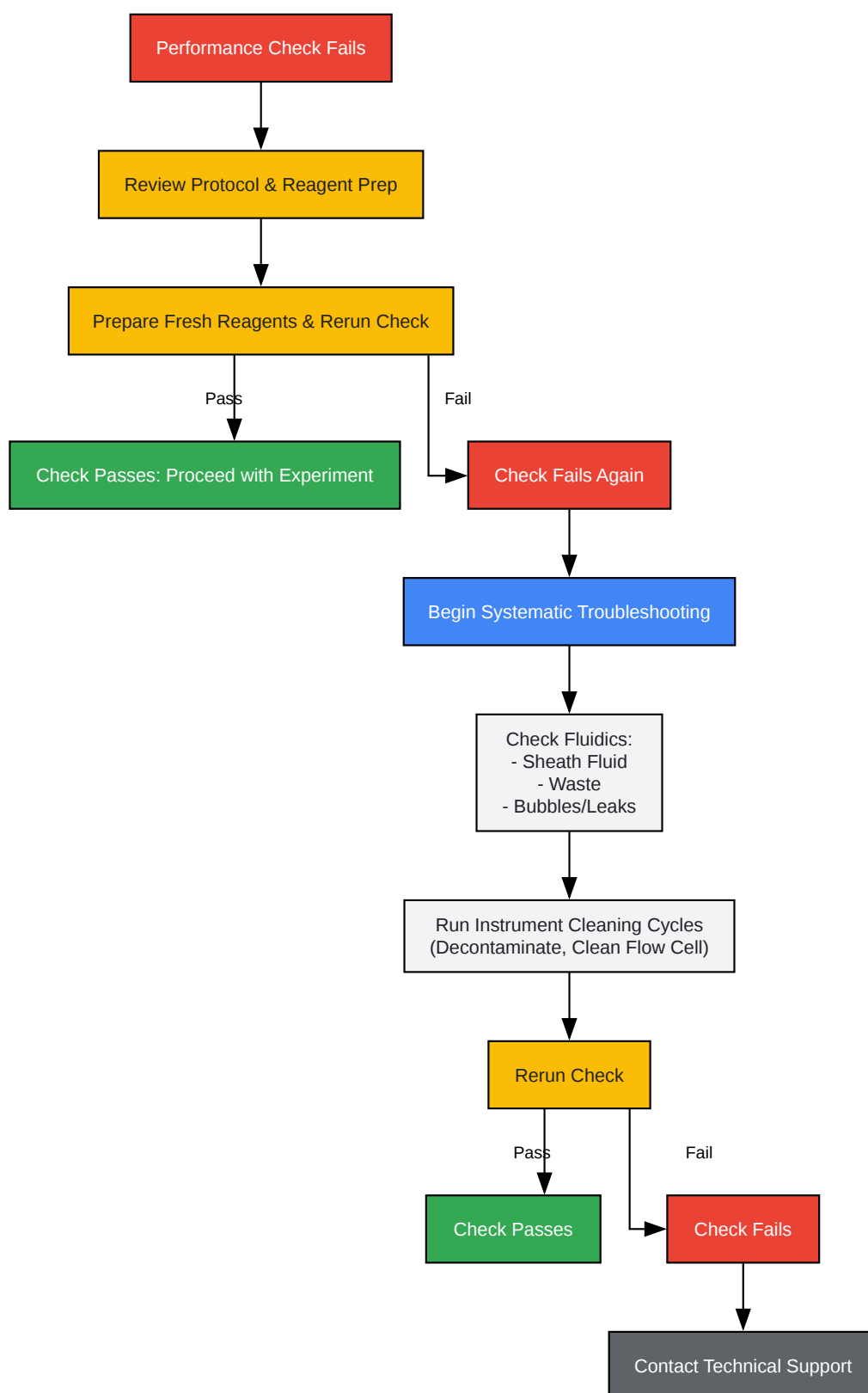
- Instrument Start-Up:
 - Power on the cytometer, fluidics cart, and computer.
 - Ensure sheath fluid is full and the waste container is empty.
 - Allow lasers to warm up for at least 30 minutes.
- Reagent Preparation:
 - Retrieve the system performance check beads (e.g., CS&T beads).

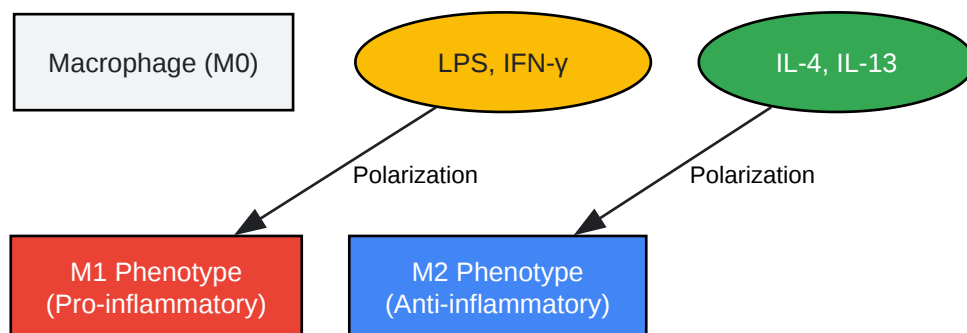
- Allow the beads to equilibrate to room temperature.
- Vortex the bead vial vigorously for 10-15 seconds to ensure a homogenous suspension.
- Add the specified number of bead drops to a labeled tube containing the recommended volume of sheath fluid or appropriate buffer.
- Running the Check:
 - Launch the instrument control software and navigate to the system performance or QC module.
 - Follow the software prompts to load the prepared bead tube.
 - Acquire the data as instructed. The software will typically automate the data acquisition and analysis.
- Reviewing the Results:
 - The software will generate a report comparing the measured parameters against the established baseline or target values.
 - Verify that all parameters fall within the acceptable ranges defined in the report (as exemplified in Table 1).
 - If the check passes, proceed with your experiment. If it fails, consult the troubleshooting workflow and tables.

Visual Troubleshooting Guides

Workflow for a Failed Performance Check

The following diagram illustrates a logical workflow for diagnosing and resolving a failed system performance check.





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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting a Failed TAM Panel System Performance Check]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139225#how-to-handle-a-failed-tam-panel-system-performance-check]

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